molecular formula C12H9ClN4O B2970544 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 903868-98-4

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2970544
CAS No.: 903868-98-4
M. Wt: 260.68
InChI Key: ONOUFNVKSPEJPV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (molecular formula: C₁₂H₉ClN₄O; monoisotopic mass: 260.04648 Da) is a pyrazolo[3,4-d]pyrimidine derivative substituted with a 2-chlorobenzyl group at the 1-position and a hydroxyl group at the 4-position . The 2-chlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, which influence solubility, reactivity, and biological interactions. The compound exists as a tautomeric mixture, with the hydroxyl group enabling hydrogen bonding and contributing to its sparing solubility in polar solvents like water and ethanol .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOUFNVKSPEJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324546
Record name 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903868-98-4
Record name 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity . Additionally, large-scale production may require the development of robust purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity . Pathways involved may include signal transduction pathways that are critical for cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-ol derivatives exhibit diverse pharmacological activities, modulated by substituents at the 1- and 4-positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Properties/Biological Activity References
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-(2-Cl-benzyl), 4-OH C₁₂H₉ClN₄O 260.05 Enhanced lipophilicity; potential kinase/PDE inhibition inferred from structural analogs
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) No substituent at 1-position C₅H₄N₄O 136.11 Xanthine oxidase inhibitor; used in gout therapy
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-(4-Cl-phenyl), 4-OH C₁₁H₇ClN₄O 246.66 Lower molecular weight; positional isomer of target compound
1-(2,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-(2,4-F₂-phenyl), 4-OH C₁₁H₆F₂N₄O 260.19 Higher electronegativity; improved metabolic stability
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-OCH₃-benzyl), 4-keto tautomer C₁₃H₁₂N₄O₂ 256.26 Electron-donating methoxy group; altered solubility and receptor binding
3-Benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-benzyl, 1-cyclopentyl, 4-OH C₁₇H₁₈N₄O 294.35 Bulky substituents; potential anticancer activity

Key Findings

Substituent Effects on Solubility: The 2-chlorobenzyl group in the target compound increases lipophilicity compared to allopurinol (logP ~1.2 vs. ~0.3), reducing aqueous solubility but improving membrane permeability . Methoxy or hydroxyl substituents (e.g., 1-(4-methoxybenzyl) derivative) enhance solubility in polar solvents due to hydrogen bonding .

Biological Activity: Kinase Inhibition: The 2-chlorobenzyl group in the target compound is structurally analogous to A-928605 (), a kinase inhibitor with nanomolar potency against IGF1R. PDE9 Inhibition: Derivatives like 1-(2-chlorophenyl)-6-(trifluoro-2-methylpropyl) () exhibit selective PDE9 inhibition, highlighting the scaffold’s versatility in modulating cyclic nucleotide signaling .

Tautomerism and Reactivity: The hydroxyl group at position 4 facilitates tautomerism (e.g., 4-ol ↔ 4-one), influencing binding to biological targets. For example, allopurinol’s tautomeric equilibrium is critical for xanthine oxidase inhibition .

Synthetic Accessibility :

  • The 2-chlorobenzyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Vilsmeier–Haack reagent in ), whereas bulkier groups (e.g., cyclopentyl in ) require multistep synthesis .

Biological Activity

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in drug development.

  • Molecular Formula : C11H9ClN4O
  • Molecular Weight : 246.67 g/mol
  • CAS Number : 5334-29-2

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound this compound has shown promising results in various cancer models:

In Vitro Studies

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer).
  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell migration and suppression of cell cycle progression.
    • Significant DNA fragmentation observed in treated cells.

Case Study Results

A recent study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines. The compound demonstrated significant inhibition of EGFR and VEGFR-2, which are critical targets in cancer therapy.

CompoundIC50 (µM)Target
5b0.0227EGFR
5i0.3VEGFR-2
9e7.60Topo-II

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

Bacterial and Fungal Activity

  • Tested Pathogens :
    • Bacteria: E. coli, S. aureus
    • Fungi: A. flavus, A. niger
  • Findings :
    • Compounds with similar structures have shown significant bacteriostatic effects.
    • The presence of a chloro group enhances the antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural features:

  • Chloro Substituents : Enhance anticancer and antimicrobial efficacy.
  • Phenyl Groups : Contribute to improved binding affinity to biological targets.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if airborne particles are generated .
  • Ventilation: Conduct experiments in fume hoods or gloveboxes to minimize inhalation risks, especially during synthesis or solvent evaporation steps .
  • Waste Disposal: Segregate chemical waste into designated containers for halogenated organics and coordinate with certified hazardous waste disposal services .
  • Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain SDS documentation onsite .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., 2-chlorobenzyl group at N1, pyrimidin-4-ol moiety). Compare chemical shifts with literature data for pyrazolo[3,4-d]pyrimidine derivatives .
  • High-Performance Liquid Chromatography (HPLC): Achieve ≥95% purity using reverse-phase C18 columns with acetonitrile/water gradients. Monitor absorbance at 254 nm .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with high-resolution instruments (e.g., ESI-TOF) to validate the molecular formula .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Key Steps:
    • Cyclocondensation: React 5-amino-1-(2-chlorobenzyl)pyrazole-4-carbonitrile with formamide or urea under reflux to form the pyrimidine ring .
    • Solvent Optimization: Use DMF or ethanol at 80–100°C for 6–12 hours. Monitor reaction progress via TLC .
    • Purification: Recrystallize from ethanol-DMF mixtures to isolate the product (typical yields: 70–80%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Target Selection: Prioritize kinases like FLT3 or VEGFR2 due to their roles in oncology. Use kinase profiling assays (e.g., KinomeScan) to assess selectivity .
  • Modification Strategies:
    • N1 Substituents: Replace 2-chlorobenzyl with fluorinated or methoxy-substituted aryl groups to enhance binding affinity .
    • C4 Hydroxyl Group: Explore prodrug strategies (e.g., phosphate esters) to improve solubility without compromising activity .
  • In Vitro/In Vivo Correlation: Validate hits in transgenic zebrafish angiogenesis assays and MV4-11 xenograft mouse models .

Q. What experimental approaches address low aqueous solubility of this compound in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) for in vitro studies. Confirm stability via UV-Vis spectroscopy .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Salt Formation: React the C4 hydroxyl group with sodium or potassium hydroxide to generate water-soluble salts .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?

Methodological Answer:

  • Data Normalization: Standardize assay conditions (e.g., cell lines, serum concentrations, incubation times) to minimize variability .
  • Tautomerism Analysis: Characterize dominant tautomeric forms (e.g., 4-ol vs. 4-one) using 1H^1H-NMR in DMSO-d6 and DFT calculations .
  • Off-Target Screening: Use proteome-wide affinity capture to identify non-kinase targets (e.g., metabolic enzymes) that may confound results .

Q. What strategies are effective for evaluating in vivo efficacy and toxicity of this compound in cancer models?

Methodological Answer:

  • Dose Optimization: Conduct maximum tolerated dose (MTD) studies in BALB/c mice. Start with 10 mg/kg/day via oral gavage and monitor body weight .
  • Biomarker Analysis: Perform Western blotting on tumor lysates to quantify phosphorylation of FLT3 or VEGFR2 .
  • Histopathology: Assess liver/kidney toxicity through H&E staining and serum ALT/Creatinine levels .

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